1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene
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Overview
Description
1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl and trifluoropropyl groups attached to a benzene ring. The incorporation of fluorine atoms enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene typically involves radical trifluoromethylation reactions. These reactions introduce trifluoromethyl groups into the aromatic ring using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and copper catalysts . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can optimize the production efficiency and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination with chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.
Substitution: Introduction of halogen atoms or other electrophiles into the benzene ring.
Scientific Research Applications
1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene finds applications in various fields:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in designing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trifluoropropyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of metabolic enzymes or activation of signaling cascades, leading to desired biological effects .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene
- 1,3,5-tris(trifluoromethyl)benzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Comparison: 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene is unique due to the specific arrangement of trifluoromethyl and trifluoropropyl groups on the benzene ring. This structural configuration imparts distinct physicochemical properties, such as increased lipophilicity and chemical stability, compared to other similar compounds .
Properties
CAS No. |
80620-90-2 |
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Molecular Formula |
C16H14F12 |
Molecular Weight |
434.26 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C16H14F12/c17-13(18,19)6-3-9-1-2-12(16(26,27)28)11(5-8-15(23,24)25)10(9)4-7-14(20,21)22/h1-2H,3-8H2 |
InChI Key |
SPXIVMSQSADHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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